molecular formula C16H20N2O2S B14356452 2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide CAS No. 90163-91-0

2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide

Cat. No.: B14356452
CAS No.: 90163-91-0
M. Wt: 304.4 g/mol
InChI Key: RXIGHBWFVKOQRQ-UHFFFAOYSA-N
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Description

2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. The general reaction can be represented as follows:

RSO2Cl+R’2NHRSO2NR’2+HCl\text{RSO}_2\text{Cl} + \text{R'}_2\text{NH} \rightarrow \text{RSO}_2\text{NR'}_2 + \text{HCl} RSO2​Cl+R’2​NH→RSO2​NR’2​+HCl

In this case, benzenesulfonyl chloride reacts with a mixture of butylamine and aniline under controlled conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by blocking the synthesis of essential bacterial metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide is unique due to the presence of both butyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

90163-91-0

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

2-amino-N-butyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C16H20N2O2S/c1-2-3-13-18(14-9-5-4-6-10-14)21(19,20)16-12-8-7-11-15(16)17/h4-12H,2-3,13,17H2,1H3

InChI Key

RXIGHBWFVKOQRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N

Origin of Product

United States

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